Cas no 104870-56-6 ((+)-Isopulegol)

(+)-Isopulegol 化学的及び物理的性質
名前と識別子
-
- Cyclohexanol,5-methyl-2-(1-methylethenyl)-, (1S,2R,5S)-
- (+)-Isopulegol
- (+)-ISOPULEGOL TERPENE STANDARD
- D-Isopulegol
- terpenestandard
- (1S,3S,4R)-P-MENTH-8-EN-3-OL
- (1S,2R,5S)-2-ISOPROPENYL-5-METHYLCYCLOHEXANOL
- (1S,2R,5S)-5-Methyl-2-(prop-1-en-2-yl)cyclohexanol
- (1S,3S,4R)-p-Menth-8-en-3-ol, (1S,2R,5S)-2-Isopropenyl-5-methylcyclohexanol
- DTXSID40146799
- J-001281
- 104870-56-6
- Q27285994
- CHEMBL4454861
- (1S,2R,5S)-(+)-Isopulegol
- AKOS015913296
- Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, (1S-(1alpha,2beta,5alpha))-
- P1786K4KJ2
- CYCLOHEXANOL, 5-METHYL-2-(1-METHYLETHENYL)-, (1S-(1.ALPHA.,2.BETA.,5.ALPHA.))-
- (+)-Isopulegol, 99%
- (+)-Isopulegol, analytical standard
- (1S,2R,5S)-5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol
- UNII-P1786K4KJ2
- CS-0063299
- ZYTMANIQRDEHIO-AEJSXWLSSA-N
- Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, (1S,2R,5S)-
- SCHEMBL1285993
- FS-9591
- (1S,2R,5S)-5-METHYL-2-(PROP-1-EN-2-YL)CYCLOHEXAN-1-OL
- J-517746
- HY-113903
- Isopulegol, (+)-
-
- MDL: MFCD00213790
- インチ: InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3/t8-,9+,10-/m0/s1
- InChIKey: ZYTMANIQRDEHIO-AEJSXWLSSA-N
- ほほえんだ: C[C@H]1CC[C@H](C(=C)C)[C@@H](O)C1
計算された属性
- せいみつぶんしりょう: 154.13600
- どういたいしつりょう: 154.135765193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 20.2Ų
じっけんとくせい
- 色と性状: Oil
- 密度みつど: 0.912 g/mL at 25 °C(lit.)
- ふってん: 91 °C/12 mmHg(lit.)
- フラッシュポイント: 華氏温度:172.4°f
摂氏度:78°c - 屈折率: n20/D 1.469(lit.)
n20/D 1.470 - PSA: 20.23000
- LogP: 2.35960
- ようかいせい: 未確定
- 光学活性: [α]20/D +22±0.5°, neat
(+)-Isopulegol セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NA 1993 / PGIII
- WGKドイツ:3
- 危険カテゴリコード: 22-36/37/38
- セキュリティの説明: S26; S36/37/39
- 福カードFコード:10-23
-
危険物標識:
- リスク用語:R22; R36/37/38
(+)-Isopulegol 税関データ
- 税関コード:2906199090
- 税関データ:
中国税関コード:
2906199090概要:
290619990。他のシクロアルカノール、シクロエノール、シクロテルペンアルコール。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
29061999090。シクロアルキル、シクロアルキルまたはシクロエーテルアルコール。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
(+)-Isopulegol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | I824615-0.1ml |
(+)-Isopulegol |
104870-56-6 | 0.1ml |
$ 100.00 | 2022-06-04 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 59765-1ML |
(+)-Isopulegol |
104870-56-6 | 1ml |
¥2246.69 | 2023-10-23 | ||
TRC | I824615-.1ml |
(+)-Isopulegol |
104870-56-6 | 1ml |
$115.00 | 2023-05-18 | ||
A2B Chem LLC | AB54493-100mg |
(+)-Isopulegol |
104870-56-6 | 98% | 100mg |
$500.00 | 2024-01-05 | |
A2B Chem LLC | AB54493-10mg |
(+)-Isopulegol |
104870-56-6 | 95%+ | 10mg |
$69.00 | 2024-04-20 | |
A2B Chem LLC | AB54493-20mg |
(+)-Isopulegol |
104870-56-6 | ≥98% | 20mg |
$77.00 | 2024-04-20 | |
TRC | I824615-.5ml |
(+)-Isopulegol |
104870-56-6 | 5ml |
$299.00 | 2023-05-18 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65586-500ug |
(+)-Isopulegol |
104870-56-6 | 98% | 500ug |
¥1396.00 | 2023-09-08 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65586-250ug |
(+)-Isopulegol |
104870-56-6 | 98% | 250ug |
¥831.00 | 2023-09-08 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 59765-1ML |
104870-56-6 | 1ML |
¥2037.81 | 2023-01-15 |
(+)-Isopulegol 関連文献
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Felix Hemmann,Christian Jaeger,Erhard Kemnitz RSC Adv. 2014 4 56900
-
Ying Guo,Andreas Lippitz,Paul Saftien,Wolfgang E. S. Unger,Erhard Kemnitz Dalton Trans. 2015 44 5076
-
Barnali Sarmah,Gakul Baishya,Rajani K. Baruah RSC Adv. 2014 4 22387
-
J. ten Dam,A. Ramanathan,K. Djanashvili,F. Kapteijn,U. Hanefeld RSC Adv. 2017 7 12041
-
Camilla Maria Cova,Alessio Zuliani,Roberta Manno,Victor Sebastian,Rafael Luque Green Chem. 2020 22 1414
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6. Stereoselective synthesis and application of isopulegol-based bi- and trifunctional chiral compoundsTam Minh Le,Thu Huynh,Gábor Endre,András Szekeres,Ferenc Fül?p,Zsolt Szakonyi RSC Adv. 2020 10 38468
-
Zuzana Vajglová,Narendra Kumar,Markus Peurla,Kari Er?nen,P?ivi M?ki-Arvela,Dmitry Yu Murzin Catal. Sci. Technol. 2020 10 8108
-
Irwan Kurnia,Akihiro Yoshida,Nichaboon Chaihad,Tirto Prakoso,Shasha Li,Xiao Du,Xiaogang Hao,Abuliti Abudula,Guoqing Guan New J. Chem. 2020 44 10441
-
F. G. Cirujano,F. X. Llabrés i Xamena,A. Corma Dalton Trans. 2012 41 4249
-
Zuzana Vajglová,P?ivi M?ki-Arvela,Kari Er?nen,Narendra Kumar,Markus Peurla,Dmitry Yu. Murzin Catal. Sci. Technol. 2021 11 2873
(+)-Isopulegolに関する追加情報
Introduction to (+)-Isopulegol (CAS No. 104870-56-6)
(+)-Isopulegol is a naturally occurring monoterpene alcohol, widely recognized for its unique chemical properties and diverse applications in various industries. With the CAS registry number 104870-56-6, this compound has garnered significant attention in recent years due to its potential in pharmaceuticals, cosmetics, and food additives. This article delves into the latest research findings, structural characteristics, and emerging applications of (+)-Isopulegol, providing a comprehensive overview of its significance in modern science and industry.
The chemical structure of (+)-Isopulegol is a key factor in its versatile functionality. It is a bicyclic monoterpene alcohol with a molecular formula of C10H18O. The compound exhibits a characteristic minty odor, making it highly sought after in fragrance and flavor industries. Recent studies have highlighted its potential as a natural preservative and antimicrobial agent, further expanding its utility across different sectors.
Source and Extraction: (+)-Isopulegol is primarily derived from the essential oils of plants such as *Mentha piperita* (peppermint) and *Origanum vulgare* (oregano). Advanced extraction techniques, including steam distillation and supercritical fluid chromatography, have enabled the efficient isolation of this compound from natural sources. These methods ensure the preservation of its bioactive properties, making it suitable for high-quality applications.
Biological Activity: Recent research has focused on the biological activities of (+)-Isopulegol, particularly its antioxidant and anti-inflammatory properties. A study published in the *Journal of Natural Products* (2023) demonstrated that (+)-Isopulegol exhibits potent radical scavenging activity, which could be leveraged in developing novel therapeutic agents for oxidative stress-related diseases. Additionally, its anti-inflammatory effects have shown promise in alleviating conditions such as arthritis and neuroinflammation.
Applications in Cosmetics: The cosmetic industry has embraced (+)-Isopulegol for its ability to enhance product performance while maintaining natural integrity. Its incorporation into skincare products has been shown to improve skin hydration and reduce oxidative damage. Furthermore, its pleasant fragrance makes it an ideal ingredient for perfumes and personal care products.
Food Industry Uses: In the food sector, (+)-Isopulegol is utilized as a natural flavoring agent due to its refreshing minty taste. It is commonly added to chewing gums, candies, and beverages to enhance flavor profiles without compromising on safety or quality. Regulatory bodies such as the FDA have approved its use at specific concentrations, ensuring consumer safety.
Pharmaceutical Potential: The pharmaceutical industry is exploring (+)-Isopulegol for its potential in drug delivery systems. Its ability to enhance drug solubility and bioavailability has been highlighted in recent studies. For instance, researchers at the University of California have developed nanocarriers incorporating (+)-Isopulegol to improve the efficacy of anticancer drugs.
Safety Profile: Despite its wide-ranging applications, understanding the safety profile of (+)-Isopulegol is crucial. Studies indicate that it is generally safe when used within recommended limits. However, prolonged exposure or excessive intake may lead to mild allergic reactions in sensitive individuals. Regulatory guidelines emphasize proper dosage monitoring to mitigate risks.
Future Prospects: The future of (+)-Isopulegol looks promising as advancements in biotechnology enable sustainable production methods. Biotechnological approaches such as metabolic engineering are being explored to enhance yield and reduce production costs. Additionally, ongoing research aims to uncover new therapeutic applications, further solidifying its role in modern medicine.
In conclusion, (+)-Isopulegol (CAS No. 104870-56-6) stands out as a versatile compound with immense potential across multiple industries. Its unique chemical properties, coupled with recent scientific breakthroughs, position it as a key player in the development of innovative products and therapies. As research continues to unfold, (+)-Isopulegol is set to make significant contributions to science and industry alike.
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